molecular formula C18H18O5 B12565853 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate CAS No. 168281-06-9

4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate

Cat. No.: B12565853
CAS No.: 168281-06-9
M. Wt: 314.3 g/mol
InChI Key: FYJHDLOQZYVFKG-CYBMUJFWSA-N
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Description

4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group, a phenyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-1-ethoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl benzoate derivatives.

Scientific Research Applications

4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress responses or inflammatory pathways. The compound’s ester group can be hydrolyzed to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate.

    Ethyl benzoate: Another ester with similar structural features but different functional groups.

    Phenyl benzoate: Shares the benzoate moiety but lacks the ethoxy and oxopropan-2-yl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

168281-06-9

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

[4-[(2R)-1-ethoxy-1-oxopropan-2-yl]oxyphenyl] benzoate

InChI

InChI=1S/C18H18O5/c1-3-21-17(19)13(2)22-15-9-11-16(12-10-15)23-18(20)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/t13-/m1/s1

InChI Key

FYJHDLOQZYVFKG-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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